molecular formula C12H9N3O2 B6184243 methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate CAS No. 2648956-58-3

methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B6184243
CAS No.: 2648956-58-3
M. Wt: 227.2
InChI Key:
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Description

Methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a cyano group attached to a phenyl ring, which is further connected to the pyrazole ring through a carboxylate group

Preparation Methods

The synthesis of methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3-cyanobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable catalyst to yield the pyrazole ring. The final step involves esterification with methanol to obtain the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

Methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The cyano group and the ester group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon and acids or bases to facilitate the reactions. Major products formed from these reactions include oxidized, reduced, and substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and the pyrazole ring are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action.

Comparison with Similar Compounds

Methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate: Similar structure but with the cyano group at the para position, which may result in different chemical and biological properties.

    Ethyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its reactivity and solubility.

    Methyl 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate: Contains a nitro group instead of a cyano group, leading to different electronic and steric effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

CAS No.

2648956-58-3

Molecular Formula

C12H9N3O2

Molecular Weight

227.2

Purity

95

Origin of Product

United States

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